molecular formula C15H13Cl2NO3 B5725601 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide

2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide

Cat. No. B5725601
M. Wt: 326.2 g/mol
InChI Key: AGXUBEKMNFLXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. UMI-77 is a selective inhibitor of the transcription factor TAF1, which is essential for the activity of RNA polymerase II. The inhibition of TAF1 by UMI-77 has been shown to have a variety of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide works by binding to the bromodomain of TAF1, which is essential for the recruitment of RNA polymerase II to gene promoters. By inhibiting the activity of TAF1, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide disrupts the transcriptional machinery of the cell, leading to a variety of cellular effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide are diverse and depend on the specific cellular context. In cancer cells, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In stem cells, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to promote differentiation and inhibit self-renewal. In neurons, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to regulate gene expression and promote neuronal differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide is its selectivity for TAF1, which allows for specific modulation of its activity in cells. 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide is also a small molecule inhibitor, which makes it easier to use in vitro and in vivo experiments. However, one limitation of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of TAF1, which could have greater efficacy in cancer treatment. Another area of interest is the study of the role of TAF1 in other cellular processes, such as metabolism and inflammation. Finally, the development of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics for a variety of diseases.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide involves several steps, starting with the preparation of 2,5-dimethoxyphenylacetic acid and 2,3-dichlorobenzoyl chloride. These two compounds are then reacted together in the presence of a base to form 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide. The synthesis of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been used extensively in scientific research to study the role of TAF1 in cellular processes. One of the main applications of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has also been used to study the role of TAF1 in stem cell differentiation, neuronal development, and immune response.

properties

IUPAC Name

2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-9-6-7-13(21-2)12(8-9)18-15(19)10-4-3-5-11(16)14(10)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXUBEKMNFLXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide

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